molecular formula C12H13N5OS B11104260 2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide

2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11104260
M. Wt: 275.33 g/mol
InChI Key: XPOMYZRDJDFODM-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE is a compound that belongs to the class of amino-3,5-dicyanopyridine derivatives. . The compound’s unique structure, featuring a pyridine ring with amino, cyano, and isopropyl groups, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable aldehydes and nitriles.

    Introduction of Amino and Cyano Groups: Amino and cyano groups are introduced through nucleophilic substitution reactions.

    Attachment of the Isopropyl Group: The isopropyl group is added via alkylation reactions.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with adenosine receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing various signaling pathways. The molecular targets include adenosine A1 and A2B receptors, which play roles in glucose homeostasis, inflammation, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological effects .

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-propan-2-ylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H13N5OS/c1-6(2)10-7(3-13)11(16)17-12(8(10)4-14)19-5-9(15)18/h6H,5H2,1-2H3,(H2,15,18)(H2,16,17)

InChI Key

XPOMYZRDJDFODM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC(=C1C#N)SCC(=O)N)N)C#N

Origin of Product

United States

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